molecular formula C8H10N2O B12873797 3-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine

3-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine

Cat. No.: B12873797
M. Wt: 150.18 g/mol
InChI Key: YLXYMPXQKKQHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine is a heterocyclic compound that features both a furan ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with amines under acidic or basic conditions to form the pyrrolidine ring. For instance, the reaction of 2-furylamine with an appropriate aldehyde or ketone under acidic conditions can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine is unique due to its combination of a furan ring and a pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-(furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C8H10N2O/c9-8-4-6(5-10-8)7-2-1-3-11-7/h1-3,6H,4-5H2,(H2,9,10)

InChI Key

YLXYMPXQKKQHKY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN=C1N)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.